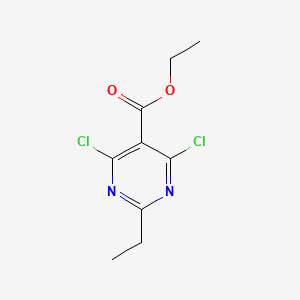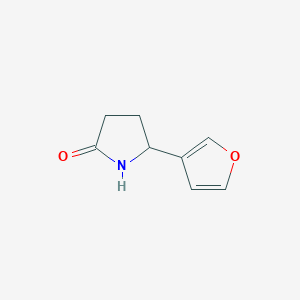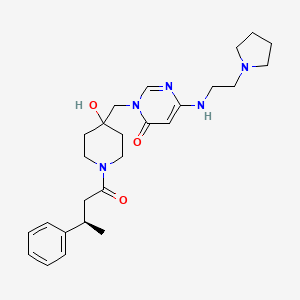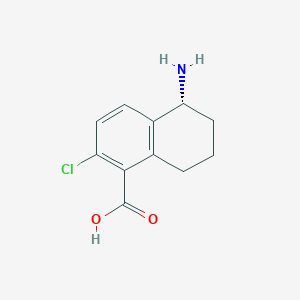
Ethyl 4,6-dichloro-2-ethylpyrimidine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4,6-dichloro-2-ethylpyrimidine-5-carboxylate is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4,6-dichloro-2-ethylpyrimidine-5-carboxylate typically involves the reaction of ethyl acetoacetate with 2,4,6-trichloropyrimidine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the ethyl acetoacetate attacks the chlorinated pyrimidine ring, leading to the formation of the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and a base like sodium ethoxide or potassium carbonate is used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or column chromatography are used to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4,6-dichloro-2-ethylpyrimidine-5-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 4 and 6 can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in an organic solvent.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products like ethyl 4-amino-6-chloro-2-ethylpyrimidine-5-carboxylate or ethyl 4,6-dimethoxy-2-ethylpyrimidine-5-carboxylate can be formed.
Oxidation and Reduction Products: Various oxidized or reduced derivatives of the original compound.
Applications De Recherche Scientifique
Ethyl 4,6-dichloro-2-ethylpyrimidine-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and antimicrobial activities.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.
Chemical Synthesis: It acts as an intermediate in the synthesis of more complex heterocyclic compounds used in various chemical industries.
Mécanisme D'action
The mechanism of action of ethyl 4,6-dichloro-2-ethylpyrimidine-5-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or modulating receptors involved in disease pathways. The compound’s chlorine atoms and carboxylate group allow it to form strong interactions with target proteins, leading to the desired biological effect. The exact molecular targets and pathways can vary based on the specific derivative and its intended use.
Comparaison Avec Des Composés Similaires
Ethyl 4,6-dichloro-2-ethylpyrimidine-5-carboxylate can be compared with other pyrimidine derivatives such as:
- Ethyl 4,6-dichloro-2-methylpyrimidine-5-carboxylate
- Ethyl 4,6-dichloro-2-phenylpyrimidine-5-carboxylate
- Ethyl 4,6-dichloro-2-isopropylpyrimidine-5-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of ethyl groups at position 2 and chlorine atoms at positions 4 and 6 makes it a versatile intermediate for further chemical modifications.
Propriétés
Formule moléculaire |
C9H10Cl2N2O2 |
|---|---|
Poids moléculaire |
249.09 g/mol |
Nom IUPAC |
ethyl 4,6-dichloro-2-ethylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C9H10Cl2N2O2/c1-3-5-12-7(10)6(8(11)13-5)9(14)15-4-2/h3-4H2,1-2H3 |
Clé InChI |
MFFSYKYXWMXJOE-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC(=C(C(=N1)Cl)C(=O)OCC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl 7-bromo-1H-pyrazolo[4,3-b]pyridine-1-carboxylate](/img/structure/B12969371.png)
![3-Hydroxyfuro[3,4-C]pyridin-1(3H)-one](/img/structure/B12969385.png)


![2,3-Dihydro-1H-pyrrolo[3,2-b]pyridin-5(4H)-one](/img/structure/B12969411.png)
![tert-butyl N-[4-(3-chloropropylamino)-4-oxobutyl]carbamate](/img/structure/B12969412.png)

![Methyl 3'-methyl-[2,2'-bithiophene]-3-carboxylate](/img/structure/B12969417.png)
![2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile](/img/structure/B12969418.png)

![Ethyl 5-aminobenzo[d]thiazole-2-carboxylate](/img/structure/B12969431.png)
![8-Chloropyrrolo[1,2-a]quinoxaline](/img/structure/B12969436.png)

